

# Spectroscopic Profile of 2-Aminooctanedioic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminooctanedioic acid

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## Introduction

**2-Aminooctanedioic acid**, also known as  $\alpha$ -aminosuberic acid, is a dicarboxylic alpha-amino acid.<sup>[1]</sup> Its structure, featuring both amino and carboxyl functional groups, makes it a subject of interest in peptide synthesis and as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the available spectroscopic data for **2-Aminooctanedioic acid** and its derivatives, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

While experimental spectroscopic data for the parent **2-Aminooctanedioic acid** is not readily available in public databases, this guide presents data for closely related derivatives and analogous compounds to provide a representative spectroscopic profile.

## Spectroscopic Data

The following sections summarize the key spectroscopic data pertinent to the characterization of **2-Aminooctanedioic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for **2-Aminooctanedioic acid** is scarce, the following tables present <sup>1</sup>H and <sup>13</sup>C NMR data for a representative derivative, Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate, which shares the same carbon backbone.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for a **2-Aminooctanedioic Acid** Derivative

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Proposed)
5.03	d	1H	NH
4.28	m	1H	H-2
3.74	s	3H	OCH <sub>3</sub> (of ester group, if present)
2.19	t	2H	H-7
1.78	m	1H	H-3a
1.61-1.54	m	3H	H-3b, H-6
1.44	s	18H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc groups)
1.35-1.33	m	4H	H-4, H-5

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl<sub>3</sub>. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for a **2-Aminooctanedioic Acid** Derivative

Chemical Shift ( $\delta$ ) ppm	Assignment (Proposed)
173.4, 173.1	C-1, C-8 (Carbonyls)
155.4	Carbonyl (Boc group)
80.0, 79.8	$\text{C}(\text{CH}_3)_3$ (Boc groups)
53.3	C-2
52.2	$\text{OCH}_3$ (of ester group, if present)
35.3	C-7
32.6	C-3
28.6, 28.3, 28.1	$\text{C}(\text{CH}_3)_3$ (Boc groups), C-6
24.9, 24.8	C-4, C-5

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in  $\text{CDCl}_3$ . The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Aminoctanedioic acid** is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for **2-Aminoctanedioic Acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3100-3000 (broad)	N-H (Amino Acid Zwitterion)	Stretching
2950-2850	C-H (Alkyl)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1630	N-H (Amino Acid Zwitterion)	Bending
~1580	COO <sup>-</sup> (Carboxylate)	Asymmetric Stretching
~1410	COO <sup>-</sup> (Carboxylate)	Symmetric Stretching

Note: In the solid state, amino acids typically exist as zwitterions, which influences the positions of the amine and carboxylate bands.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While specific experimental data for **2-Aminoctanedioic acid** is not directly provided, the mzCloud database contains 191 mass spectra for this compound.<sup>[2]</sup> For illustrative purposes, data for the closely related 2-Aminoctanoic acid is presented below.

Table 4: Illustrative Mass Spectrometry Data for 2-Aminoctanoic Acid

m/z	Relative Intensity (%)	Assignment (Proposed)
160.1339	100	[M+H] <sup>+</sup>
114.2202	High	[M+H - H <sub>2</sub> O - CO] <sup>+</sup>
97.1019	Moderate	Further fragmentation

Note: This data is for 2-Aminoctanoic acid and serves as an example. The fragmentation pattern for **2-Aminoctanedioic acid** would differ due to the second carboxylic acid group.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -NH<sub>2</sub>, -COOH). For larger proteins or peptides, concentrations of 0.3-0.5 mM are typical.[3]
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a 1D proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
  - Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of <sup>13</sup>C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

## FT-IR Spectroscopy Protocol

- Sample Preparation:

- Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Solution: A thin film of the sample solution can be cast onto an IR-transparent window (e.g., CaF<sub>2</sub>).<sup>[4]</sup>
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure solvent).
  - Record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup>.

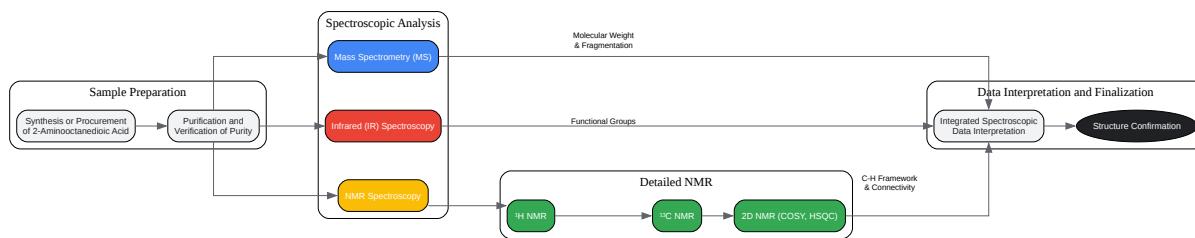
## Mass Spectrometry Protocol

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ion source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- Data Acquisition:
  - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
  - Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. This provides structural information.<sup>[5]</sup>

- Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. This data can be compared to databases or used for de novo structure elucidation.

## Workflow and Logical Relationships

The spectroscopic analysis of **2-Aminooctanedioic acid** typically follows a logical progression to confirm its identity and structure.



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A logical workflow for the spectroscopic analysis of **2-Aminooctanedioic acid**.

This workflow begins with obtaining a pure sample, followed by parallel spectroscopic analyses. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments elucidates the detailed molecular structure. The data from all techniques are then integrated to confirm the identity and structure of **2-Aminooctanedioic acid**.

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## References

- 1. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 2 Aminooctanedioic acid [mzcloud.org]
- 3. nmr-bio.com [nmr-bio.com]
- 4. longdom.org [longdom.org]
- 5. mzCloud | re3data.org [re3data.org]
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